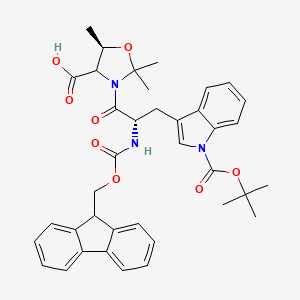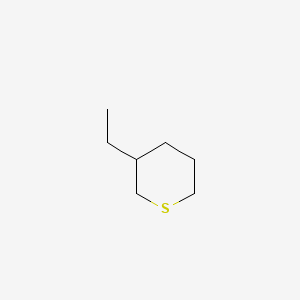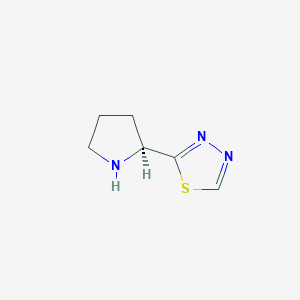![molecular formula C8H9N3O B13099562 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a methoxymethyl group attached to the second position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The methoxymethyl group can be introduced through subsequent functionalization reactions.
For example, a typical synthetic route may involve the following steps:
Condensation Reaction: 2-aminopyrimidine is reacted with an aldehyde (such as formaldehyde) in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the imidazo[1,2-A]pyrimidine core.
Functionalization: The resulting imidazo[1,2-A]pyrimidine is then reacted with methoxymethyl chloride in the presence of a base (such as sodium hydride) to introduce the methoxymethyl group at the second position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation and cyclization reactions, and the final functionalization to introduce the methoxymethyl group. Reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield N-oxides.
- Reduction can produce reduced imidazo[1,2-A]pyrimidine derivatives.
- Substitution can result in the replacement of the methoxymethyl group with other functional groups.
科学的研究の応用
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a probe to study various biological processes and molecular interactions.
Chemical Biology: The compound is employed in chemical biology to investigate enzyme mechanisms and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exerting antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-A]pyridine: Similar in structure but with a methyl group instead of a methoxymethyl group.
Imidazo[1,2-A]pyrimidine: The parent compound without any substituents.
2-Aminoimidazo[1,2-A]pyrimidine: Contains an amino group at the second position.
Uniqueness
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
2-(methoxymethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-7-5-11-4-2-3-9-8(11)10-7/h2-5H,6H2,1H3 |
InChIキー |
FHFRZAZBLVBCQS-UHFFFAOYSA-N |
正規SMILES |
COCC1=CN2C=CC=NC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
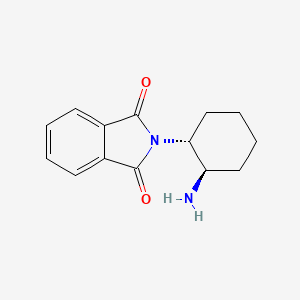
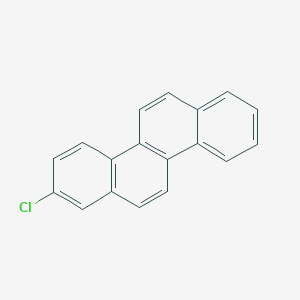
![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
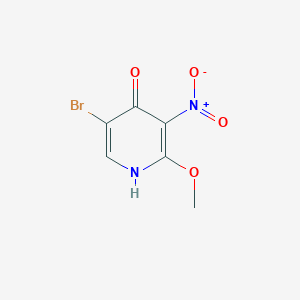
![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)
